

Pharmacopeial Reference Standards for Ivabradine Impurities: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Ivabradine impurity 2*

Cat. No.: *B601732*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacopeial reference standards for impurities of Ivabradine, a medication used for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure. The guide details known process-related and degradation impurities, analytical methodologies for their identification and quantification, and insights into forced degradation studies, all crucial aspects for drug development, quality control, and regulatory compliance. While direct access to the full monographs of the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP) is restricted, this document synthesizes information from public assessment reports, scientific literature, and supplier specifications to provide a thorough understanding of the impurity landscape of Ivabradine.

Overview of Ivabradine and Its Impurities

Ivabradine is a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker.^[1] Impurities in the drug substance can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products).^[2] The control of these impurities is essential to ensure the safety and efficacy of the final drug product and is mandated by regulatory bodies worldwide, with standards often harmonized through the International Council for Harmonisation (ICH) guidelines.^[2]

Known Ivabradine Impurities

A number of impurities associated with Ivabradine have been identified. While the official pharmacopeial monographs contain the definitive list of specified impurities, the following table compiles impurities mentioned in scientific literature and by suppliers of reference standards.

Impurity Name	CAS Number	Molecular Formula	Molecular Weight	Type
Dehydro Ivabradine	1086026-31-4	C ₂₇ H ₃₄ N ₂ O ₅	466.57	Process/Degradation
Ivabradine N-oxide	2511244-97-4	C ₂₇ H ₃₆ N ₂ O ₆	484.6	Degradation
Ivabradine R-Isomer	167072-91-5	C ₂₇ H ₃₆ N ₂ O ₅	468.59	Process (Stereoisomer)
7-Desmethyl Ivabradine	304462-60-0	C ₂₆ H ₃₄ N ₂ O ₅	454.56	Metabolite/Impurity
Ivabradine Open Ring	1462470-54-7	C ₂₇ H ₃₈ N ₂ O ₆	486.60	Degradation
2-Oxo-ivabradine Hydrochloride	1616710-50-9	C ₂₇ H ₃₅ ClN ₂ O ₆	519.03	Process/Degradation

This table is not exhaustive and represents impurities commonly cited. Official pharmacopeial monographs should be consulted for the definitive list of specified impurities.

Analytical Methodologies for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the separation and quantification of Ivabradine and its related substances. Several research articles have detailed specific, validated HPLC methods.

Example HPLC Method for Ivabradine and Impurities

This method is based on a stability-indicating RP-HPLC method developed for the estimation of Ivabradine Hydrochloride in tablets.

Parameter	Condition
Column	SS Wakosil C18AR, 250×4.6 mm, 5 µm
Mobile Phase	Methanol : 25 mM Phosphate Buffer (pH 6.5 with orthophosphoric acid) (60:40 v/v)
Flow Rate	0.8 mL/min
Detection	UV at 285 nm
Injection Volume	10 µL
Column Temperature	Ambient
Run Time	10 min

System Suitability:

- Retention Time of Ivabradine: Approximately 6.55 ± 0.05 min
- Tailing Factor: Not more than 1.14
- Theoretical Plates: Not less than 2000

This method was validated for linearity, precision, accuracy, and robustness, demonstrating its suitability for routine quality control analysis.[\[3\]](#)

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions, thus establishing the stability-indicating nature of the analytical method.

Typical Protocol for Forced Degradation of Ivabradine:

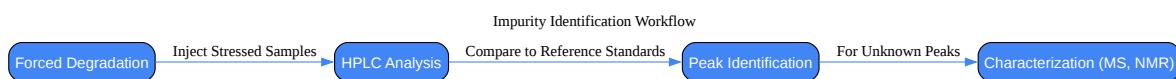
- Acid Hydrolysis: 0.1 M HCl at 80°C for 2 hours.
- Base Hydrolysis: 0.1 M NaOH at 80°C for 2 hours.
- Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

- Thermal Degradation: 105°C for 24 hours.
- Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

The stressed samples are then analyzed by a validated stability-indicating HPLC method to separate the degradation products from the parent drug.

Visualizing the Workflow

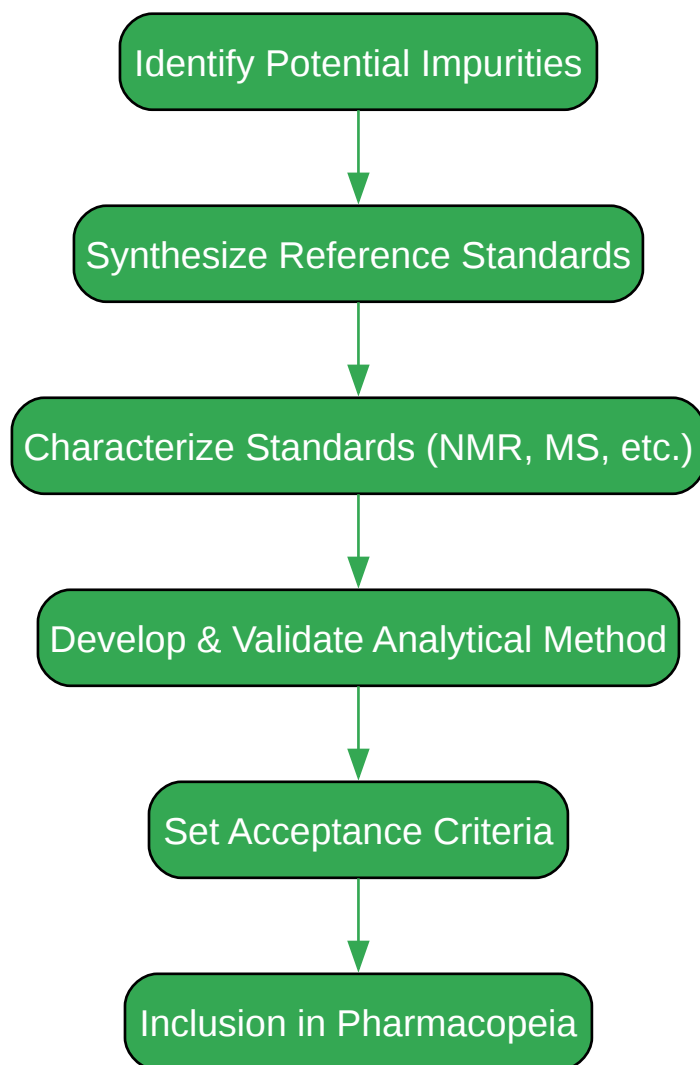
The following diagrams, generated using the DOT language, illustrate key workflows in the analysis of Ivabradine impurities.



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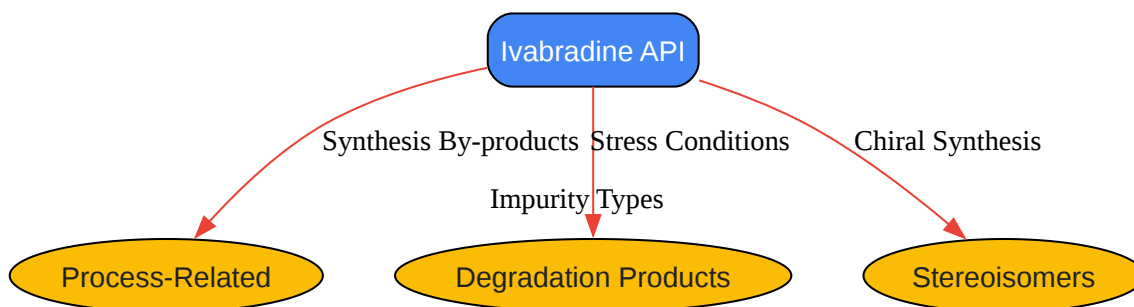
Caption: Workflow for the identification of degradation impurities.

Pharmacopeial Standard Development



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Caption: The logical flow of developing a new pharmacopeial reference standard.



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Caption: Relationship between Ivabradine API and its impurity types.

Conclusion

The control of impurities in Ivabradine is a critical aspect of ensuring its quality, safety, and efficacy. While the official pharmacopeial monographs remain the definitive source for reference standards and analytical procedures, this guide provides a robust overview based on publicly available scientific and regulatory information. Researchers and drug development professionals are encouraged to consult the official pharmacopeias for the most current and comprehensive data. The methodologies and impurity information presented here serve as a valuable resource for developing and validating in-house analytical methods and for understanding the broader context of impurity control for Ivabradine.

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